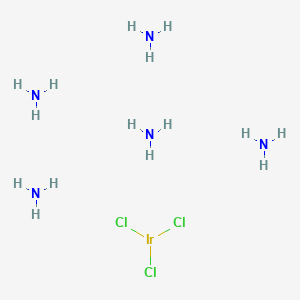
Azane;trichloroiridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azane compounds can be complex and often requires multiple steps. For example, the synthesis of azatriquinane, a tricyclic amine, involves a six-step process starting from pyrrole . While this does not directly relate to azane;trichloroiridium, it demonstrates the intricate methods required to synthesize cyclic azane compounds. Similarly, the synthesis of highly functionalized triazinines from cyclopropane 1,1-diesters and azides using TiCl4 indicates the use of transition metal catalysis in azane chemistry .
Molecular Structure Analysis
The molecular structure of azane compounds can vary widely. For instance, the crystal structure of 2-azido-4,6-dichloro-s-triazine is determined by single-crystal X-ray diffraction and shows a tape-like arrangement of molecules . This suggests that this compound could also have a unique and potentially complex molecular structure, possibly influenced by the coordination geometry of the iridium center and the electronic effects of the chlorine ligands.
Chemical Reactions Analysis
Azane compounds can participate in various chemical reactions. The azatriquinane mentioned can undergo oxidative dimerization to form a highly strained heptacycle or be oxidized with chlorine to yield an azatriquinacene . This indicates that this compound might also be reactive towards oxidation and could form novel structures upon reaction with suitable reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of azane compounds are influenced by their molecular structure and substituents. For example, the crystal structure of 2-azido-4,6-dichloro-s-triazine reveals the formation of corrugated layers in the crystal, which could affect its physical properties . The bis(amido)cyclodiphosph(III)azanes discussed in the literature review have dinegative chelating N-donor ligands, which could imply that this compound may have interesting chelating properties as well .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
Bis(amido)cyclodiphosph(III)azanes : These compounds, including bis(1 degree-amino)cyclodistib(III)azanes, represent a class where the structural characterization of cis and trans isomers has been achieved. This area of research is significant for understanding the molecular structures and potential reactivity of azane compounds. The synthesis involves reactions that result in a mixture of cis and trans isomers, with their structures confirmed by X-ray crystallography. Such studies contribute to the foundational knowledge required for developing new materials and chemicals (Eisler & Chivers, 2006).
Coordination Chemistry : Azane compounds play a crucial role in the coordination chemistry of main-group elements. The review of bis(amido)cyclodiphosph(III)azanes as dinegative chelating N-donor ligands for main-group elements highlights their synthesis, structure, and potential applications. This area is particularly relevant for materials science and the development of new catalysts or functional materials (Stahl, 2000).
Potential Applications
Analytical and Environmental Chemistry : The detection of new hydroxyl analogues of azaspiracids in shellfish underscores the importance of azane-related compounds in environmental monitoring and food safety. This research is crucial for understanding and mitigating the impacts of marine biotoxins on public health (James et al., 2003).
Material Science : The synthesis of azane-related compounds, such as azaspiracids, offers insights into the development of new materials with potential applications in nanoscience. The formation of nano/micro self-assembled hollow spheres through the oxidative polymerization of aniline is a notable example, demonstrating the versatility of azane compounds in material science (Venancio et al., 2006).
Reactivity and Gas Phase Chemistry : Studies on the gas phase reactivity of chlorosilanes, including trichlorosilane, highlight the complex chemistry involved in the deposition of silicon for photovoltaic applications. Understanding the gas phase mechanism is essential for optimizing chemical vapor deposition processes, which is critical for the advancement of semiconductor technology (Ravasio et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azane;trichloroiridium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ir.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGMZANLQHDDSH-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.Cl[Ir](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H15IrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15742-38-8 |
Source


|
| Record name | Pentaamminechloroiridium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)










